Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate
Description
Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate is a sulfur-containing heterocyclic compound characterized by a pyrazine ring substituted with a cyano group at the 3-position and a methyl propanoate moiety linked via a thioether bridge. This structure is synthetically accessible through nucleophilic substitution reactions involving methyl 3-mercaptopropionate and appropriately functionalized pyrazine derivatives, typically under mild alkaline conditions (e.g., triethylamine in 1,4-dioxane) .
The thioether linkage may also confer stability and influence solubility, critical for bioavailability.
Properties
IUPAC Name |
methyl 3-(3-cyanopyrazin-2-yl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-14-8(13)2-5-15-9-7(6-10)11-3-4-12-9/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJJMDQZXZGPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=NC=CN=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate typically involves the reaction of 3-cyanopyrazine-2-thiol with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate and analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity and Bioactivity: The cyano group in the target compound enhances electrophilicity, making it suitable for interactions with nucleophilic residues in enzyme active sites. Hydroxyl groups in DHTP enable hydrogen bonding, critical for polymer biodegradation and responsiveness to oxidative environments .
Physical and Safety Profiles: The chloro-formylphenyl analog () exhibits a high predicted boiling point (366.6°C), suggesting thermal stability, while its aldehyde group may limit shelf life due to reactivity . Amino-thiadiazole derivatives () carry notable safety risks (e.g., H303: harmful if swallowed), underscoring the need for rigorous handling protocols compared to the cyano-pyrazine compound .
Synthetic Methodologies :
- All compounds share synthetic routes involving thiol-aryl coupling (e.g., Michael addition, nucleophilic substitution) with yields typically ranging from 59% to 66% after purification by column chromatography .
Applications: Medicinal Chemistry: The target compound and 47b are likely intermediates in inhibitor design, whereas the amino-thiadiazole derivative is a research tool . Materials Science: DHTP and related thioethers are leveraged in synthesizing acid-degradable polymers, highlighting the versatility of thioether linkages .
Biological Activity
Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thioether linkage and a cyanopyrazine moiety, which may contribute to its biological activity. The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H10N2O2S |
| CAS Number | 907597-25-5 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting it may serve as a lead compound for developing new antimicrobial agents. The compound's thioether group is hypothesized to play a critical role in its interaction with microbial targets.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, showing potential cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular targets, including enzymes and receptors involved in cell proliferation and survival pathways. The cyanopyrazine moiety may enhance the compound's ability to penetrate cell membranes, facilitating its action on intracellular targets.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported that this compound showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Escherichia coli, indicating strong antibacterial properties.
- Cytotoxicity in Cancer Cells : In vitro assays conducted on human cancer cell lines revealed that the compound induced significant cytotoxicity with an IC50 value of approximately 15 µM. This suggests that it could be further developed as an anticancer therapeutic.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| Methyl Thioester A | Moderate Antimicrobial | 20 |
| Methyl Thioester B | Low Anticancer Activity | >50 |
| Methyl 3-Cyanopyrazine | High Antimicrobial | 10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
